1-(4-Aminobenzoyl)piperidin-4-one

Overview

Description

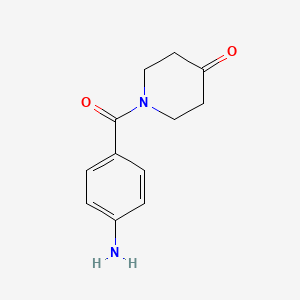

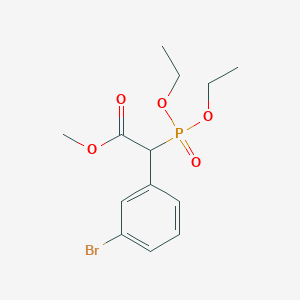

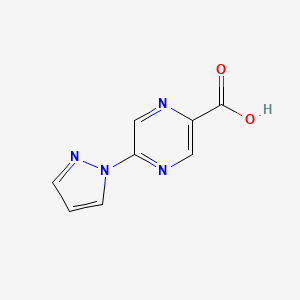

“1-(4-Aminobenzoyl)piperidin-4-one” is a compound with the molecular formula C12H14N2O2 . It is also known by other names such as “4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE” and "SCHEMBL8314360" .

Synthesis Analysis

Piperidones, including “1-(4-Aminobenzoyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

The molecular weight of “1-(4-Aminobenzoyl)piperidin-4-one” is 218.25 g/mol . The InChI representation of the molecule is InChI=1S/C12H14N2O2/c13-10-3-1-9 (2-4-10)12 (16)14-7-5-11 (15)6-8-14/h1-4H,5-8,13H2 . The Canonical SMILES representation is C1CN (CCC1=O)C (=O)C2=CC=C (C=C2)N .

Chemical Reactions Analysis

Piperidone derivatives, including “1-(4-Aminobenzoyl)piperidin-4-one”, have been synthesized via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 218.105527694 g/mol . The Topological Polar Surface Area is 63.4 Ų . The Heavy Atom Count is 16 .

Scientific Research Applications

Antimalarial Drug Development

1-(4-Aminobenzoyl)piperidin-4-one: derivatives have shown promise in the development of antimalarial drugs. Research indicates that certain 1,4-disubstituted piperidines exhibit high selectivity and potency against resistant strains of Plasmodium falciparum , the parasite responsible for malaria . These compounds have been found to inhibit parasite growth significantly, with some showing activity at low concentrations (IC50 values between 1 and 5 μg/mL), suggesting their potential as novel antimalarial agents .

Synthesis of Biologically Active Piperidines

The piperidine moiety is a common structural component in many pharmaceuticals. Advances in the synthesis of piperidine derivatives, including 1-(4-Aminobenzoyl)piperidin-4-one , have led to the discovery of compounds with various pharmacological activities . These activities range from anti-inflammatory and analgesic to anticonvulsant and antidepressant effects, highlighting the versatility of piperidine derivatives in drug design .

Designing Selective Receptor Ligands

Piperidine derivatives are often used to design selective ligands for different receptors in the body. The structural diversity of 1-(4-Aminobenzoyl)piperidin-4-one derivatives allows for the fine-tuning of molecular interactions with specific receptors, which can lead to the development of targeted therapies for conditions such as schizophrenia, Parkinson’s disease, and other neurological disorders .

Chemical Biology Probes

In chemical biology, 1-(4-Aminobenzoyl)piperidin-4-one derivatives can be utilized as probes to study biological processes. By attaching fluorescent groups or other reporting functionalities to the piperidine scaffold, researchers can track the interaction of these molecules with biological targets, aiding in the understanding of cellular mechanisms and the identification of new drug targets .

Optimization of Pharmacokinetic Properties

The modification of 1-(4-Aminobenzoyl)piperidin-4-one can lead to derivatives with improved pharmacokinetic properties, such as increased bioavailability, reduced toxicity, and enhanced metabolic stability. This optimization is crucial for the development of new drugs that are not only effective but also safe for long-term use .

Lead Compound Identification for Drug Discovery

The structural modification of 1-(4-Aminobenzoyl)piperidin-4-one has resulted in the identification of lead compounds with potential therapeutic applications. By evaluating the biological activity and selectivity of these derivatives, researchers can prioritize compounds for further development and clinical testing .

properties

IUPAC Name |

1-(4-aminobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWGZUGGXNLJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696070 | |

| Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobenzoyl)piperidin-4-one | |

CAS RN |

885274-94-2 | |

| Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)

![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)

![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)